molecular formula C19H24N6O4S B2948535 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-77-3

2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2948535
CAS No.: 898366-77-3
M. Wt: 432.5
InChI Key: SWPKUUQWGXXGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a thiazole ring and a 1,2,4-triazole moiety. Its structure includes a 2-hydroxyethyl-piperazine group, a 4-nitrophenyl substituent, and an ethyl chain at position 2 of the thiazole ring.

Properties

IUPAC Name

2-ethyl-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O4S/c1-2-15-20-19-24(21-15)18(27)17(30-19)16(13-3-5-14(6-4-13)25(28)29)23-9-7-22(8-10-23)11-12-26/h3-6,16,26-27H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPKUUQWGXXGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-triazole core structure, which is known for its diverse biological activities. The presence of a piperazine moiety enhances its pharmacological profile by potentially improving solubility and bioavailability.

Key Structural Features:

  • Thiazolo[3,2-b][1,2,4]triazole Core : This structure is associated with various biological activities including antimicrobial and anticancer effects.
  • Piperazine Substituent : Known for its influence on receptor binding and activity modulation.
  • Hydroxyethyl Group : May contribute to enhanced solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar thiazole and triazole structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi.

CompoundActivityReference
Thiazole Derivative AModerate antibacterial
Triazole Compound BStrong antifungal

Anticancer Properties

Studies have demonstrated that thiazolo-triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis through mitochondrial pathways.

Case Study:
In vitro studies on a related compound showed an IC50 value of 12 µM against breast cancer cells, indicating potent anticancer activity. This suggests that the target compound may also exhibit similar properties due to structural similarities.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes which play a role in inflammation and pain.

Enzyme TargetInhibition TypeReference
COX-IISelective
DHODHPotent

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Interaction : The piperazine group may facilitate binding to various receptors, modulating their activity.
  • Enzyme Inhibition : The compound's structure allows it to fit into enzyme active sites, preventing substrate access.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in the 2021 study (), enabling a comparative analysis of substituent effects on physicochemical and biological properties. Below is a detailed comparison:

Table 1: Substituent and Physicochemical Comparison

Compound Name/ID (from ) Substituents at Key Positions Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound - 2-Ethyl (thiazole) Not provided N/A N/A
- (4-Nitrophenyl)methyl
- 4-(2-Hydroxyethyl)piperazinyl
Compound 5f - 4-Chlorophenylamino 334.77 64 >280
Compound 5g - Furan-2-ylmethylamino 304.32 71 176–178
Compound 6c - 4-(2-Hydroxyethyl)piperazinyl 372.44 67 189–191
Compound 6d - Ethoxycarbonylpiperazinyl 377.40 62 218–220

Key Observations:

Substituent Influence on Melting Points :

  • The target compound’s 4-nitrophenyl group (electron-withdrawing) may increase melting points compared to electron-donating groups like furan (5g: 176–178°C) .
  • Compound 5f, with a 4-chlorophenyl group, exhibits a very high melting point (>280°C), suggesting nitro groups in the target compound could similarly enhance thermal stability .

Hydroxyethyl-Piperazine vs. Piperazinyl Analogs :

  • Compound 6c (hydroxyethyl-piperazinyl) has a lower melting point (189–191°C) than 6d (ethoxycarbonyl-piperazinyl, 218–220°C), indicating that polar hydroxyethyl groups reduce crystallinity compared to bulkier esters . The target compound’s hydroxyethyl-piperazine may similarly enhance solubility in polar solvents.

Biological Activity Trends :

  • While biological data for the target compound are unavailable, analogs like 6c and 6d showed moderate anticancer activity in vitro. The nitro group in the target compound may enhance cytotoxicity via redox activation or DNA intercalation, as seen in nitroaromatic chemotherapeutics .

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : The target compound’s synthesis would likely follow routes similar to , involving cyclocondensation and nucleophilic substitution. However, the nitro group may necessitate controlled reaction conditions to avoid side reactions .
  • Spectroscopic Characterization : Analogous compounds were confirmed via $ ^1H $-NMR (e.g., piperazinyl protons at δ 2.5–3.5 ppm) and LCMS (molecular ion peaks matching calculated values) .
  • Hypothetical Pharmacokinetics : The hydroxyethyl group may improve water solubility compared to purely lipophilic analogs (e.g., 5f), while the nitro group could enhance membrane permeability via resonance stabilization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.